

# Technical Guide: (R)-(+)-1-(Pentafluorophenyl)ethanol[1]

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## Compound of Interest

Compound Name:	(R)-(+)-1-(Pentafluorophenyl)ethanol
CAS No.:	104371-21-3
Cat. No.:	B022195

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## Executive Summary

**(R)-(+)-1-(Pentafluorophenyl)ethanol** is a chiral secondary alcohol characterized by a highly electron-deficient pentafluorophenyl ring.[1] This structural motif imparts unique electronic properties, including increased lipophilicity, metabolic stability, and specific non-covalent interactions (e.g.,

stacking) valuable in drug design.[1] It serves as a critical intermediate for synthesizing enantiopure fluorinated pharmaceuticals and as a chiral solvating agent (CSA) in NMR spectroscopy.

## Physiochemical Profile

The following data represents the core physical constants for the compound. Note that while the CAS 830-50-2 refers to the racemic mixture, the properties below are specific to the (R)-enantiomer where noted.

Property	Value	Condition / Note
Chemical Formula		—
Molecular Weight	212.12 g/mol	—
CAS Number	830-50-2 (Racemic)75853-08-6 (Chiral generic)	Verify specific enantiomer batch with CoA.[1]
Appearance	White solid or clear liquid	Low melting point solid.[2]
Melting Point	32 – 34 °C	Solidifies upon refrigeration.[1]
Boiling Point	80 – 82 °C	@ 37 mmHg
Density	~1.50 g/cm <sup>3</sup>	Predicted @ 25 °C.
Refractive Index		—
Solubility	Soluble in MeOH, DCM, EtOAc, THF. Insoluble in water. [1]	Lipophilic due to perfluorinated ring.[1]

## Stereochemistry & Optical Activity

The distinguishing feature of this compound is its chirality. The (R)-enantiomer is dextrorotatory (+).

- Specific Rotation

:+7.0° ( , Pentane)[1]

- Absolute Configuration: (R)

- Enantiomeric Excess (ee): Typically >98% for commercial chiral grades produced via enzymatic reduction.[1]



*Critical Note: The sign of rotation (+) or (-) is solvent-dependent. The value  $+7.0^\circ$  is standard in non-polar solvents like pentane. Always verify the solvent system when comparing certificates of analysis (CoA).*

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## Spectroscopic Characterization

Accurate identification requires analysis of both Proton (

) and Fluorine (

) NMR due to the heavy fluorination.

### **H NMR (Proton)**

- 1.62 ppm (3H, d, Hz): Methyl group ( ).<sup>[1]</sup> Doublet due to coupling with the methine proton.
- 2.60 ppm (1H, br s): Hydroxyl proton ( ).<sup>[1]</sup> Chemical shift varies with concentration and solvent.<sup>[1][3]</sup>
- 5.35 ppm (1H, q, Hz): Methine proton ( ).<sup>[1]</sup> Quartet due to coupling with the methyl group.
  - Note: No aromatic protons are observed due to full substitution with fluorine.<sup>[1]</sup>

### **F NMR (Fluorine)**

The pentafluorophenyl group displays a characteristic three-signal pattern (2:1:2 integration).

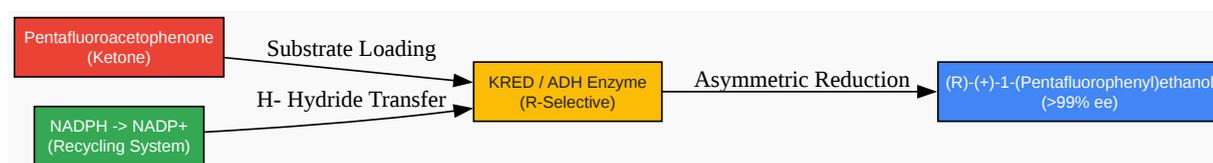
- -143 to -145 ppm (2F, m): Ortho-fluorines ( ).[\[1\]](#)
- -155 to -160 ppm (1F, t): Para-fluorine ( ).[\[1\]](#)
- -163 to -165 ppm (2F, m): Meta-fluorines ( ).[\[1\]](#)

## Synthesis & Manufacturing

The most efficient route to high-enantiopurity **(R)-(+)-1-(Pentafluorophenyl)ethanol** is Biocatalytic Asymmetric Reduction.[\[1\]](#) This method avoids heavy metal catalysts and yields high ee.

## Protocol: Enzymatic Reduction

- Substrate: 2,3,4,5,6-Pentafluoroacetophenone.[\[1\]](#)
- Catalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for (R)-selectivity.[\[1\]](#)
- Cofactor Regeneration: NADPH recycling system (e.g., Glucose Dehydrogenase/Glucose).[\[1\]](#)
- Solvent System: Aqueous buffer (pH 7.0) with organic co-solvent (e.g., IPA or DMSO) to enhance substrate solubility.[\[1\]](#)



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Figure 1: Biocatalytic workflow for the asymmetric synthesis of the (R)-alcohol.

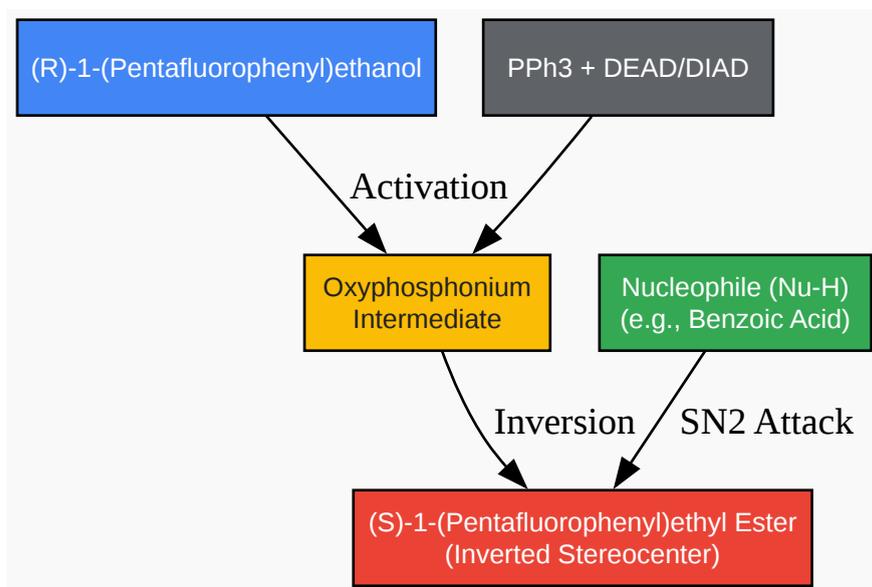
## Applications in Drug Discovery

The (R)-alcohol is primarily used as a chiral scaffold. A key reaction involving this compound is the Mitsunobu Reaction, which allows for the stereospecific inversion of the chiral center to generate (S)-configured derivatives (e.g., esters, ethers, or amines).[1]

### Workflow: Mitsunobu Inversion

To install a nucleophile (Nu) while inverting the stereochemistry from (R) to (S):

- Reagents: Triphenylphosphine ( ), Diethyl azodicarboxylate (DEAD) or DIAD.[1]
- Nucleophile: Carboxylic acid ( ), Phenol ( ), or Hydrazoic acid ( ).[1]
- Mechanism: The alcohol activates via the phosphonium intermediate, followed by attack by the nucleophile, resulting in inversion.



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Figure 2: Mitsunobu reaction pathway showing stereochemical inversion from (R) to (S).

## Handling & Safety

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
- Storage: Store at 2–8 °C. The compound has a low melting point; if received as a liquid during summer months, refrigerate to resolidify if necessary for weighing.
- Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.[1] The C-F bonds are robust, but the secondary alcohol is susceptible to oxidation to the ketone.

## References

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## Sources

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